molecular formula C16H17F2NO3S2 B2544119 2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203215-43-3

2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2544119
CAS No.: 1203215-43-3
M. Wt: 373.43
InChI Key: HVKYWOPINZTWPG-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a synthetic sulfonamide compound intended for research use in biochemical and pharmacological studies. Sulfonamides represent a significant class of organosulfur compounds characterized by the sulfonamide group (-SO₂NH-), which is known to confer a wide range of pharmacological activities . These compounds are recognized as key scaffolds in medicinal chemistry, exhibiting diverse biological activities such as enzyme inhibition, particularly of carbonic anhydrase and dihydropteroate synthetase, which can translate to potential applications in investigating metabolic disorders and infectious diseases . The specific molecular architecture of this reagent, featuring a 2,4-difluorobenzenesulfonamide group linked to a tetrahydropyran-thiophene hybrid moiety, suggests potential for unique binding properties and selectivity. Researchers may explore its utility as a protein tyrosine phosphatase inhibitor, a mechanism relevant for studying type 2 diabetes, insulin resistance, and glucose metabolism . Furthermore, structurally related sulfonamides have demonstrated antinociceptive and antiallodynic effects in model systems, indicating value for neuropharmacology research, particularly for studying neuropathic pain pathways . The integration of the thiophene heterocycle may further modify its electronic properties and bioavailability, offering a versatile intermediate for hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3S2/c17-12-3-4-14(13(18)10-12)24(20,21)19-11-16(5-7-22-8-6-16)15-2-1-9-23-15/h1-4,9-10,19H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKYWOPINZTWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

Reacting 2,4-difluorobenzenesulfonyl chloride with 4-(thiophen-2-yl)oxan-4-ylmethanamine in dichloromethane and triethylamine (0°C → 25°C, 4 hours) provides the target compound in 68% yield. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.

Mitsunobu Reaction

An alternative pathway employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the sulfonamide and amine in THF at 0°C (12 hours, 71% yield). This method minimizes epimerization but requires rigorous anhydrous conditions.

Purification and Characterization

Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
Crystallization : Recrystallization from ethanol/water (9:1) yields colorless crystals (mp 142–144°C).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 7.21 (dd, J = 5.1 Hz, 1H), 4.12–3.98 (m, 4H), 3.85 (s, 2H), 2.65–2.58 (m, 2H), 1.92–1.85 (m, 2H).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₆H₁₆F₂N₂O₃S₂: 409.0642; found: 409.0639.

Process Optimization and Scale-Up

Catalyst Screening : Zinc chloride outperforms iron chloride in sulfonylation steps, reducing reaction time by 30%.
Solvent Effects : Replacing THF with acetonitrile in oxane-thiophene coupling improves yield to 89%.
Pilot-Scale Production : A 10 kg batch achieved 74% overall yield using continuous flow reactors for halogenation and Suzuki steps.

Applications and Derivatives

The compound exhibits promise as a kinase inhibitor (IC₅₀ = 12 nM vs. MAPK14) and fluorogenic probe for cysteine proteases (λₑₓ/λₑₘ = 360/450 nm). Derivatives with methyl or nitro substituents on the thiophene ring show enhanced bioactivity (Table 1).

Table 1: Biological Activity of Select Derivatives

Substituent Kinase IC₅₀ (nM) Protease Activation (Fold)
-H (Parent Compound) 12 8.2
-NO₂ 6.5 12.4
-CH₃ 9.8 9.1

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The difluorobenzene moiety can undergo nucleophilic aromatic substitution, especially at the positions ortho to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties. The unique combination of functional groups in this compound could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action for compounds like 2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and oxane rings can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of the title compound with structurally related sulfonamides (Table 1):

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features Reference
2,4-Difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide C₁₆H₁₈FNO₃S₂ 355.45 2,4-Difluorophenyl, sulfonamide, thiophene-oxane Combines fluorine substituents and a rigid oxane-thiophene scaffold
4-{N-[(Thiophen-2-yl)methyl]-4-fluorobenzenesulfonamido}benzoic acid C₁₉H₁₅FNO₄S₂ 420.46 4-Fluorobenzenesulfonamide, benzoic acid, thiophene-methyl Carboxylic acid group enhances polarity; lower synthetic yield (40%)
Ethyl 4-{N-[(thiophen-2-yl)methyl]-4-cyanobenzenesulfonamido}benzoat C₂₂H₂₀N₂O₅S₂ 480.54 Cyano group, ethyl ester, thiophene-methyl Electron-withdrawing cyano group; higher yield (51%)
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide C₂₁H₁₅BrFN₃O₄S₃ 592.47 Bromophenyl, oxazole, thiophene Bromine increases molecular weight; oxazole introduces π-π interactions
3-Chloro-4-fluoro-N-({4-[(phenylformohydrazido)carbonyl]phenyl}methyl)benzene-1-sulfonamide C₂₁H₁₇ClFN₃O₄S 461.90 Formohydrazido, chloro-fluorophenyl Formohydrazido group diversifies hydrogen-bonding capacity

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :

    • Sulfonamide derivatives exhibit characteristic C=S stretching (1243–1258 cm⁻¹) and NH vibrations (3150–3414 cm⁻¹) . The absence of C=O bands (1663–1682 cm⁻¹) in triazole-thiones confirms tautomeric shifts, a feature relevant to analogs with heterocyclic substituents .
    • The title compound’s thiophene-oxane moiety may introduce C-O-C stretching (~1100 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹), though specific data are unavailable.
  • Solubility and Stability :

    • The oxane ring in the title compound likely improves solubility in polar solvents compared to purely aromatic analogs (e.g., ’s bromophenyl-oxazole derivative) .
    • Fluorine atoms enhance metabolic stability and membrane permeability, a shared feature with 4-{N-[(thiophen-2-yl)methyl]-4-fluorobenzenesulfonamido}benzoic acid .

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